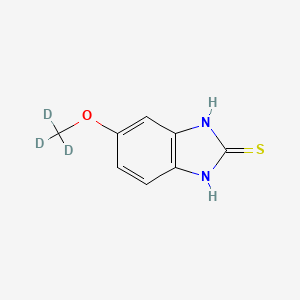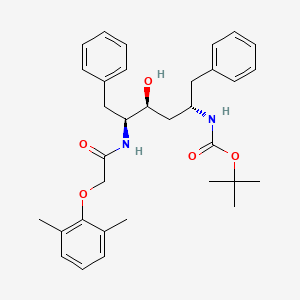
Aprepitant-13C2,d2 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aprepitant-13C2,d2 (Major) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of aprepitant, a neurokinin 1 receptor antagonist that is commonly used to prevent nausea and vomiting caused by chemotherapy and surgery . The compound is labeled with carbon-13 and deuterium, making it useful in various analytical and pharmacokinetic studies .
Mechanism of Action
Target of Action
Aprepitant-13C2,d2 (Major) is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . These receptors are the primary targets of Aprepitant-13C2,d2 (Major). The substance P/neurokinin 1 (NK1) receptors play a crucial role in inducing nausea and vomiting, which are common side effects of chemotherapy .
Mode of Action
Aprepitant-13C2,d2 (Major) interacts with its targets, the substance P/neurokinin 1 (NK1) receptors, by inhibiting them . This inhibition prevents the binding of substance P, a neuropeptide that transmits impulses and messages from the brain, to the NK1 receptors . This interaction results in the prevention of acute and delayed nausea and vomiting associated with chemotherapy .
Biochemical Pathways
The primary biochemical pathway affected by Aprepitant-13C2,d2 (Major) is the substance P/neurokinin pathway. By inhibiting the NK1 receptors, Aprepitant-13C2,d2 (Major) disrupts the normal function of this pathway, preventing the transmission of nausea and vomiting signals from the brain . This results in the prevention of chemotherapy-induced nausea and vomiting.
Pharmacokinetics
The pharmacokinetics of Aprepitant-13C2,d2 (Major) involves its absorption, distribution, metabolism, and excretion (ADME). Aprepitant is metabolized primarily in the liver, mostly by the CYP3A4 enzyme, with some contributions by CYP2C19 & CYP1A2 . It has a bioavailability of 60-65% and a half-life of 9-13 hours . These properties impact the bioavailability of Aprepitant-13C2,d2 (Major), determining how much of the drug reaches the systemic circulation and how long it stays in the body.
Result of Action
The molecular and cellular effects of Aprepitant-13C2,d2 (Major)'s action result in the prevention of nausea and vomiting. By inhibiting the NK1 receptors, Aprepitant-13C2,d2 (Major) prevents the transmission of nausea and vomiting signals from the brain . This results in the prevention of acute and delayed nausea and vomiting associated with chemotherapy .
Action Environment
The action, efficacy, and stability of Aprepitant-13C2,d2 (Major) can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, as Aprepitant is metabolized primarily by the CYP3A4 enzyme . Therefore, drugs that inhibit or induce this enzyme can affect the pharmacokinetics of Aprepitant-13C2,d2 (Major). Additionally, individual patient factors such as age, gender, genetic polymorphisms, and overall health status can also influence the drug’s action and efficacy.
Biochemical Analysis
Biochemical Properties
Aprepitant-13C2,d2 (Major) plays a significant role in biochemical reactions. It interacts with the neurokinin-1 (NK1) receptors, which are a type of G-protein-coupled receptor found in the central and peripheral nervous system . The interaction between Aprepitant-13C2,d2 (Major) and NK1 receptors is characterized by high affinity and selectivity .
Cellular Effects
Aprepitant-13C2,d2 (Major) has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of NK1 receptors, which play a crucial role in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Aprepitant-13C2,d2 (Major) involves its binding to NK1 receptors. This binding inhibits the action of substance P, a key neurotransmitter involved in pain perception, stress, and regulation of mood . By inhibiting substance P, Aprepitant-13C2,d2 (Major) can exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
The effects of Aprepitant-13C2,d2 (Major) can change over time in laboratory settings. It has been shown to provide protection against nausea and vomiting over multiple cycles of cisplatin-based chemotherapy .
Metabolic Pathways
Aprepitant-13C2,d2 (Major) is involved in several metabolic pathways. It is extensively metabolized by liver enzymes, primarily CYP3A4 . Therefore, it can interact with other drugs metabolized by the same enzyme, leading to potential drug-drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aprepitant-13C2,d2 (Major) involves the incorporation of carbon-13 and deuterium into the aprepitant molecule. This is typically achieved through multi-step organic synthesis, where specific positions in the molecule are targeted for isotope labeling . The reaction conditions often involve the use of deuterated reagents and carbon-13 labeled precursors under controlled environments to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of Aprepitant-13C2,d2 (Major) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the stability of the compound during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
Aprepitant-13C2,d2 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups .
Scientific Research Applications
Aprepitant-13C2,d2 (Major) has a wide range of applications in scientific research:
Chemistry: Used in isotope labeling studies to trace the metabolic pathways and reaction mechanisms.
Biology: Employed in studies involving neurokinin 1 receptors to understand their role in various biological processes.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of aprepitant.
Comparison with Similar Compounds
Similar Compounds
Fosaprepitant: A prodrug of aprepitant, used for similar antiemetic purposes.
Rolapitant: Another neurokinin 1 receptor antagonist with a longer half-life.
Netupitant: Often combined with palonosetron for enhanced antiemetic effects.
Uniqueness
Aprepitant-13C2,d2 (Major) is unique due to its stable isotope labeling, which allows for detailed analytical studies and precise tracking in pharmacokinetic research. This makes it a valuable tool in both academic and industrial research settings .
Properties
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-1,2-dideuterioethoxy]-3-(4-fluorophenyl)morpholin-4-yl](113C)methyl]-(313C)1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1/i1D,11+1,12D,18+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-IPWSJXMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C[C@]([2H])(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)[13CH2][13C]3=NNC(=O)N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
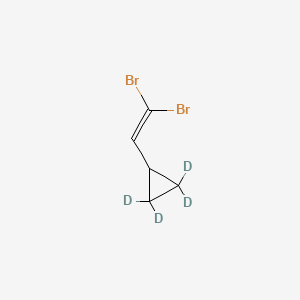
![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)
![(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione](/img/structure/B562779.png)
![4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one](/img/structure/B562782.png)
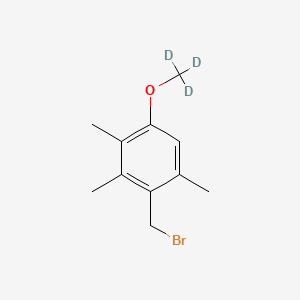
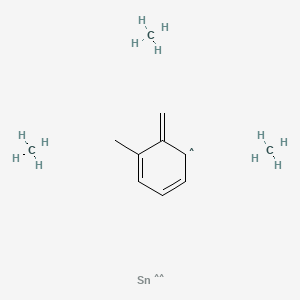
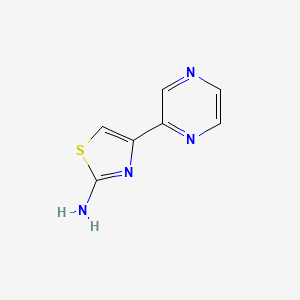
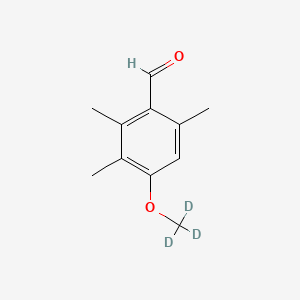


![N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT](/img/new.no-structure.jpg)

